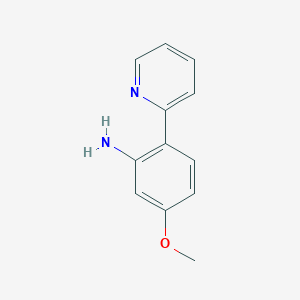

5-Methoxy-2-(pyridin-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-pyridin-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-9-5-6-10(11(13)8-9)12-4-2-3-7-14-12/h2-8H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMAKLDZAZLKPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552558 | |

| Record name | 5-Methoxy-2-(pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113623-78-2 | |

| Record name | 5-Methoxy-2-(pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 5 Methoxy 2 Pyridin 2 Yl Aniline and Its Analogues

Direct C-N Bond Formation Approaches

The direct formation of the C-N bond between the aniline (B41778) and pyridine (B92270) moieties is a classical and widely explored strategy for synthesizing 5-Methoxy-2-(pyridin-2-yl)aniline and its analogues. This approach encompasses several powerful transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution strategies.

Palladium-Catalyzed N-Arylation and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile and efficient means to construct C-N bonds. researchgate.net The Buchwald-Hartwig amination, in particular, has been successfully applied to the synthesis of N-arylpyrimidin-2-amine derivatives. nih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.govnih.gov

Key to the success of these reactions is the choice of ligand, which plays a crucial role in the catalytic cycle. For instance, Xantphos has been effectively used in the N-arylation of aminopyrimidines. nih.gov The reaction conditions, such as the choice of solvent and base, are also critical for achieving high yields. Toluene is a common solvent, and sodium tert-butoxide is a frequently employed base. nih.gov

The general applicability of palladium-catalyzed N-arylation allows for the synthesis of a diverse range of derivatives. Both electron-rich and electron-poor aryl halides can be coupled with various amines, demonstrating the broad substrate scope of this methodology. nih.gov Furthermore, the use of unprotected anilines in these reactions is an area of active research, aiming to improve the atom economy and reduce the number of synthetic steps. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed N-Arylation Reactions

| Amine Substrate | Aryl Halide/Triflate | Catalyst System | Product | Yield (%) | Reference |

| 2-Aminopyrimidine | Aryl Bromide | PdCl₂(PPh₃)₂ / Xantphos / NaOtBu | N-Aryl-2-aminopyrimidine | 27-82 | nih.gov |

| 2-Aminothiazole | Aryl Bromide/Triflate | Palladium Catalyst | N-Aryl-2-aminothiazole | - | nih.gov |

| Unprotected Anilines | Aryl Halide | Pd Catalyst / [2,2'-Bipyridin]-6(1H)-one | ortho-Arylated Aniline | Good to Moderate | nih.govacs.org |

This table is for illustrative purposes and does not represent an exhaustive list of all possible reactions.

Copper-Mediated C-N Coupling Protocols

Copper-mediated C-N coupling reactions, particularly the Ullmann condensation and the Goldberg reaction, represent a classical and cost-effective alternative to palladium-catalyzed methods. wikipedia.orgwikipedia.org These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgfrontiersin.org

The traditional Ullmann condensation required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgfrontiersin.org However, significant advancements have been made, including the development of more active catalyst systems and the use of ligands to facilitate the reaction under milder conditions. mdpi.comacs.org For instance, the use of deep eutectic solvents has been shown to promote the CuI-catalyzed Ullmann amination in the absence of additional ligands. frontiersin.org

The Goldberg reaction, a variation of the Ullmann condensation, is particularly useful for the synthesis of N-arylanilines. wikipedia.org It typically involves the reaction of an aniline with an aryl halide. wikipedia.org The reactivity of the aryl halide follows the general trend of I > Br > Cl. mdpi.com Electron-withdrawing groups on the aryl halide generally accelerate the reaction. wikipedia.org

Table 2: Comparison of Traditional and Modern Ullmann-Type Reactions

| Feature | Traditional Ullmann Reaction | Modern Ullmann-Type Reaction |

| Catalyst | Stoichiometric Copper Powder | Catalytic amounts of Cu(I) or Cu(II) salts |

| Ligands | Generally not used | Often employed (e.g., diamines, amino acids) |

| Reaction Temperature | High (>200 °C) | Milder (60-130 °C) |

| Solvents | High-boiling polar solvents (e.g., DMF, NMP) | Various, including green solvents like water and DES |

| Substrate Scope | Often limited to activated aryl halides | Broader, including less reactive aryl halides |

This table provides a general comparison and specific conditions can vary significantly.

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides a direct route to form C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org In the context of synthesizing pyridinyl aniline derivatives, this can involve the reaction of a halo-pyridine with an aniline derivative or vice versa. youtube.com

For an SNAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. wikipedia.org In pyridines, the nitrogen atom inherently makes the ring electron-deficient, and this effect is more pronounced at the ortho and para positions. wikipedia.orgyoutube.com The presence of additional electron-withdrawing groups on the pyridine ring further facilitates the reaction.

The reaction mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the leaving group to restore aromaticity. youtube.com The strength of the nucleophile and the nature of the leaving group are also critical factors influencing the reaction rate. Common nucleophiles include amines, alkoxides, and thiolates. youtube.com

Recent developments have focused on expanding the scope of SNAr reactions to include less activated substrates. For example, a "directed SNAr" has been reported where a carboxamide group ortho to a halogen directs the substitution. rsc.org

Advanced Functionalization through C-H Activation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules. This approach avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. For the synthesis of this compound analogues, C-H activation strategies offer a direct means to introduce the pyridine moiety onto the aniline ring or to further functionalize the pre-formed scaffold.

Regioselective C-H Functionalization Catalyzed by Transition Metals (e.g., Rhodium, Ruthenium)

Transition metals such as rhodium and ruthenium have been extensively utilized to catalyze the regioselective C-H functionalization of arenes. mdpi.comrsc.orgnih.gov The directing group ability of the pyridine nitrogen plays a pivotal role in these transformations, guiding the metal catalyst to a specific C-H bond, typically at the ortho position. nih.gov

Ruthenium catalysts, for example, have been employed for the direct arylation of 2-phenylpyridine (B120327) derivatives with aryl halides. mdpi.comresearchgate.net These reactions often proceed with high selectivity for mono- or diarylation depending on the reaction conditions and the catalyst system used. mdpi.com Water-soluble ruthenium complexes have also been developed, offering advantages in terms of environmental compatibility. mdpi.com

Rhodium catalysts are also highly effective for C-H functionalization. nih.govnih.gov They can promote the coupling of C-H bonds with a variety of partners, including alkenes and alkynes. repec.org The development of chiral rhodium catalysts has enabled enantioselective C-H functionalization, providing access to stereodefined products. nih.govnih.gov

Table 3: Examples of Transition Metal-Catalyzed C-H Functionalization

| Substrate | Coupling Partner | Catalyst | Product | Key Feature | Reference |

| 2-Phenylpyridine | Aryl Halide | [RuCl₂(p-cymene)]₂ | Arylated 2-Phenylpyridine | Mono- or diarylation control | mdpi.com |

| 2-Phenylpyridine | Aryl Halide | Water-soluble Ru(II) complex | Arylated 2-Phenylpyridine | Reaction in water | mdpi.com |

| N-H Aromatic Ketimines | Internal Alkynes | Cationic Rhodium(I) | 3,4-Dihydroisoquinolines | Tandem C-H activation/hydroamination | repec.org |

| trans-Alkenes | 4-Aryl-1-sulfonyl-1,2,3-triazoles | Rh₂(S-NTTL)₄ | β-Arylpyrrolidines | Enantioselective C-H functionalization | nih.govnih.gov |

This table showcases representative examples and is not exhaustive.

Mechanistic Pathways of Chelation-Assisted C-H Bond Activation

The mechanism of chelation-assisted C-H bond activation is a subject of intensive research, with studies combining experimental and computational approaches to elucidate the key steps involved. rsc.orgrsc.orgnih.gov The generally accepted pathway involves the coordination of the directing group, such as the pyridine nitrogen, to the metal center. nih.gov This initial coordination brings the metal catalyst in close proximity to the target C-H bond, facilitating its cleavage.

The C-H activation step itself can proceed through different mechanisms, with the concerted metalation-deprotonation (CMD) pathway being widely proposed. rsc.org In this pathway, the C-H bond is broken and the new metal-carbon bond is formed in a single, concerted step, often with the assistance of a base.

Following C-H activation, a metallacyclic intermediate is formed. nih.gov This intermediate can then react with a coupling partner, such as an alkene or an aryl halide. The final step of the catalytic cycle is typically a reductive elimination, which forms the desired C-C or C-heteroatom bond and regenerates the active catalyst. nih.gov

Gas-phase studies using mass spectrometry and DFT calculations have provided valuable insights into the energetics and intermediates of these reactions. rsc.orgnih.gov These studies have helped to understand the role of the metal, the ligands, and the substrate in the C-H activation process. rsc.orgnih.gov For instance, studies on the C-H activation of 2-phenylpyridine with copper, palladium, and ruthenium carboxylates have shed light on the relative ease of activation with different metals. rsc.orgnih.gov

Ancillary Synthetic Transformations

The construction and further modification of the this compound framework rely on a series of fundamental organic reactions. These transformations enable the introduction of key functional groups and the formation of the core bi-aryl structure.

Reduction of Nitro Precursors to Aniline Moieties

The reduction of an aromatic nitro group is a cornerstone transformation in the synthesis of anilines, including the precursor to the title compound. This reaction is frequently one of the final steps in a synthetic sequence, as the resulting aniline is a versatile intermediate for further functionalization. acs.org The most prevalent methods for this transformation involve catalytic hydrogenation or the use of reducing metals in acidic or neutral media. acs.org

The generally accepted mechanism for the catalytic hydrogenation of nitroarenes, a process often employing catalysts like Palladium on carbon (Pd/C) with a hydrogen source, proceeds through a sequence of reduction steps. acs.org The nitroarene (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO), followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH), and finally, through N-O bond cleavage, to the corresponding aniline (Ar-NH₂). acs.orgstackexchange.com An alternative pathway suggests that the aniline can also be formed via the disproportionation of the hydroxylamine intermediate. rsc.org

Another widely used method is the reduction with metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid (HCl) or a salt like ammonium (B1175870) chloride (NH₄Cl). acs.orgstackexchange.com For instance, the reduction using tin and HCl involves a series of single electron transfers from the metal to the nitro group. stackexchange.com

A specific literature example analogous to the synthesis of the title compound is the preparation of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) from its nitro precursor. The reduction was achieved using 10% Pd/C under a hydrogen atmosphere, affording the desired aniline in 90% yield. nih.gov This highlights the efficiency of catalytic hydrogenation for this class of compounds. The reduction of 2-Methoxy-5-nitroaniline is a key step in forming a part of the target molecule's structure. nih.gov

Table 1: Comparison of Common Methods for Nitroarene Reduction

| Method | Reagents/Catalyst | Typical Conditions | Mechanistic Feature | Source(s) |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Room temperature to moderate heat, atmospheric or higher pressure | Stepwise reduction via nitroso and hydroxylamine intermediates on the catalyst surface. | acs.orgstackexchange.com |

| Metal in Acid | Sn/HCl, Fe/HCl | Reflux | Involves reductive electron transfer from the metal. | stackexchange.com |

| Transfer Hydrogenation | Fe/NH₄Cl | Reflux in aqueous ethanol | Iron acts as the reducing agent; often preferred for its milder conditions and easier work-up. | acs.org |

| Hydride Transfer | NaBH₄ with a catalyst | Varies with catalyst | Electrons from the borohydride (B1222165) are transferred to the nitro compound, facilitated by the catalyst surface. | rsc.orgmdpi.com |

Derivatization via Electrophilic Aromatic Substitution on the Aniline Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating groups: the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. byjus.com Both substituents are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.comlkouniv.ac.in

The directing effects of the substituents on the this compound ring can be analyzed as follows:

Amino group (-NH₂ at C1): Strongly activating, directs to positions 2, 4, and 6.

Methoxy group (-OCH₃ at C5): Strongly activating, directs to positions 4 and 6 (position 2 is already substituted).

Pyridin-2-yl group (at C2): Generally considered an electron-withdrawing and deactivating group in the context of EAS on the pyridine ring itself. wikipedia.org When attached to the aniline ring, its electronic effect is more complex, but it tends to deactivate the ring it is attached to.

The vacant positions on the aniline ring are C3, C4, and C6. The cumulative effect of the -NH₂ and -OCH₃ groups results in a significant increase in electron density, particularly at positions C4 and C6, making them highly susceptible to electrophilic attack. Position 3 is ortho to the deactivating pyridin-2-yl group and meta to the methoxy group, making it less favored. Therefore, electrophilic substitution is most likely to occur at positions 4 and 6.

However, a major consideration in the EAS of anilines is the reaction medium. In strongly acidic conditions, which are required for many EAS reactions like nitration and sulfonation, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). byjus.comchemistrysteps.com The anilinium ion is a strongly deactivating, meta-directing group, which would drastically reduce the ring's reactivity and change the regiochemical outcome. chemistrysteps.com To circumvent this, the amino group is often protected, for instance by acetylation, to form an anilide. The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect | Source(s) |

| -NH₂ (Amino) | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para | byjus.comlkouniv.ac.in |

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para | lkouniv.ac.in |

| -NH₃⁺ (Anilinium) | Electron-Withdrawing (Inductive) | Strongly Deactivating | Meta | byjus.comchemistrysteps.com |

| -NHCOCH₃ (Acetamido) | Electron-Donating (Resonance) | Moderately Activating | Ortho, Para | lkouniv.ac.in |

| -Pyridinyl | Electron-Withdrawing (Inductive) | Deactivating | Meta (on pyridine ring) | wikipedia.org |

Synthetic Routes to Pyridin-2-yl Analogue Scaffolds

The formation of the C-C bond between the aniline and pyridine rings is a critical step in constructing the 2-(pyridin-2-yl)aniline (B1331140) scaffold. Modern organometallic cross-coupling reactions are the most powerful and versatile tools for this purpose. mdpi.comnih.gov

Commonly employed methods include:

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide or triflate. mdpi.com For the synthesis of a 2-(pyridin-2-yl)aniline analogue, this could involve reacting a pyridin-2-ylboronic acid with a substituted 2-bromoaniline, or vice versa. This method is widely used due to the stability and low toxicity of the boronic acid reagents. mdpi.com

Stille Coupling: This involves the palladium-catalyzed coupling of an organotin compound (e.g., a pyridin-2-ylstannane) with an aryl halide. While effective, the toxicity of organotin reagents is a significant drawback. mdpi.com

Negishi Coupling: This method uses an organozinc reagent, which is coupled with an aryl halide in the presence of a palladium or nickel catalyst. mdpi.com

Ullmann Coupling: A classical method that typically involves the copper-mediated coupling of two aryl halides. Modern variations often use palladium or nickel catalysts and can proceed under milder conditions. mdpi.comnih.gov

Beyond cross-coupling, other innovative routes have been developed. One notable method involves a Pd/C-ethylene catalyzed system to synthesize 2-(pyridin-2-yl)anilines directly. nih.govresearchgate.net This strategy starts with 2-(pyridin-2-yl)cyclohexan-1-ones, which are readily prepared from the reaction of substituted pyridine N-oxides with cyclohexanones. The subsequent reaction, which can be tailored to produce either 2-(pyridin-2-yl)phenols or 2-(pyridin-2-yl)anilines by including or omitting a nitrogen source, represents a highly efficient approach to the core scaffold. nih.govresearchgate.net

Coordination Chemistry and Ligand Design Principles for 5 Methoxy 2 Pyridin 2 Yl Aniline

Ligand Properties of Pyridyl-Aniline Frameworks

The utility of 5-Methoxy-2-(pyridin-2-yl)aniline as a ligand is rooted in the inherent characteristics of its pyridyl-aniline backbone. This framework allows for the formation of stable chelate rings with metal ions, a fundamental principle in coordination chemistry.

Chelating Capabilities and Denticity

Pyridyl-aniline based ligands are classic examples of bidentate chelating agents. libretexts.org They possess two donor atoms, the nitrogen of the pyridine (B92270) ring and the nitrogen of the aniline (B41778) group, which can coordinate to a single metal center. This dual coordination forms a stable five-membered ring, an energetically favorable arrangement. The term "denticity" refers to the number of donor groups in a single ligand that bind to the central metal atom. libretexts.org In the case of this compound, its bidentate nature allows it to firmly "bite" or chelate onto a metal ion. libretexts.org This chelate effect results in enhanced stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands. libretexts.org

Electronic and Steric Influence of the 5-Methoxy Substituent

The presence of a methoxy (B1213986) group (-OCH3) at the 5-position of the aniline ring significantly influences the electronic properties of the ligand. The methoxy group is an electron-donating group, which increases the electron density on the aniline nitrogen atom. This enhanced electron density, in turn, can affect the donor strength of the aniline nitrogen, potentially leading to stronger coordination to the metal center. Studies on related pyridinophane ligands have shown that electronic tuning of the pyridyl groups can have a minimal effect on the electronic properties of the corresponding metal complexes, suggesting that the properties are mainly dictated by the metal center and the axial nitrogen donors. rsc.org

From a steric perspective, the methoxy group is relatively small and its position on the aniline ring is distal to the coordinating nitrogen atoms. Therefore, it is not expected to exert a significant steric hindrance that would impede the coordination of the ligand to a metal center. This allows for the formation of various coordination geometries without significant steric clash.

Conformational Flexibility and Rotational Isomerism in Metal Coordination

The bond connecting the pyridine and aniline rings in this compound allows for a degree of rotational freedom. This conformational flexibility enables the ligand to adapt to the preferred coordination geometry of different metal ions. uni-luebeck.de However, upon coordination to a metal center, this rotation becomes more restricted, leading to the possibility of rotational isomers, or "atropisomers," in the resulting complexes. The specific conformation adopted by the ligand is influenced by a combination of factors, including the size and electronic properties of the metal ion, the other ligands present in the coordination sphere, and crystal packing forces in the solid state. uni-luebeck.decore.ac.uk

Synthesis and Structural Characterization of Metal Complexes

The versatile ligating properties of this compound and its derivatives have led to the successful synthesis of a variety of transition metal complexes.

Formation of Transition Metal Complexes (e.g., Pd(II), Zn(II), Cd(II), Fe(II))

Researchers have reported the synthesis of complexes of this compound and related pyridyl-aniline ligands with a range of transition metals. For instance, palladium(II) complexes have been synthesized and characterized, often exhibiting distorted square planar geometries. researchgate.net Similarly, zinc(II) and cadmium(II) complexes have been prepared, with the resulting structures varying depending on the specific ligand and reaction conditions. researchgate.netnih.gov The synthesis of iron(II) complexes with related ligands has also been documented, highlighting the broad applicability of this ligand framework in coordinating to different d-block elements. asianpubs.org

The general synthetic strategy involves the reaction of a metal salt (e.g., a chloride or acetate (B1210297) salt) with the pyridyl-aniline ligand in a suitable solvent. The resulting complexes can then be isolated as crystalline solids.

| Metal Ion | Typical Coordination Geometry | Reference |

| Pd(II) | Distorted Square Planar | researchgate.net |

| Zn(II) | Tetrahedral/Other | researchgate.netnih.gov |

| Cd(II) | Trigonal Bipyramidal/Other | researchgate.netnih.gov |

| Fe(II) | Octahedral | asianpubs.org |

| Complex Feature | Method of Determination | Key Findings |

| Molecular Structure | Single-Crystal X-ray Diffraction | Confirms bidentate coordination and reveals coordination geometry (e.g., square planar, tetrahedral, octahedral). researchgate.netasianpubs.orgrsc.org |

| Bond Lengths and Angles | Single-Crystal X-ray Diffraction | Provides precise metric parameters of the coordination sphere. researchgate.net |

| Supramolecular Assembly | Single-Crystal X-ray Diffraction | Elucidates intermolecular interactions like hydrogen bonding. core.ac.uk |

Supramolecular Assembly and Metal-Organic Framework Formation

The molecular architecture of this compound, featuring a bidentate N,N-donor set, an amine N-H group, and an aromatic system, makes it a highly promising ligand for the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs). The formation of these extended structures is governed by a combination of coordinative bonds with metal centers and non-covalent interactions.

Beyond hydrogen bonding, π-π stacking interactions between the phenyl and pyridyl rings of adjacent ligands are expected to contribute significantly to the stability of the resulting supramolecular structures. These interactions are common in coordination compounds with aromatic ligands and are critical in the formation of layered or stacked assemblies. researchgate.net The methoxy group, being electron-donating, can influence the electronic nature of the phenyl ring, potentially modulating the strength and geometry of these π-stacking interactions.

When coordinated to metal ions, this compound can act as a versatile building block for Metal-Organic Frameworks (MOFs). By linking metal nodes, the ligand can propagate a network structure in multiple dimensions. The specific topology of the resulting MOF would be dictated by the coordination geometry of the metal ion, the stoichiometry of the reaction, and the influence of solvent molecules and counter-ions, which can participate in the hydrogen-bonding network. nih.govresearchgate.net The inherent directionality of the pyridyl-aniline linkage, combined with the potential for inter-ligand non-covalent interactions, provides a robust toolkit for crystal engineering, enabling the design of porous materials with potential applications in catalysis and guest encapsulation.

Table 1: Key Non-Covalent Interactions in Pyridinylaniline-type Ligand Assemblies

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Resulting Motif | Reference |

| Hydrogen Bonding | Aniline N-H | Pyridine N, Methoxy O, Counter-anions, Solvents | Dimers, 1D Chains, 2D/3D Networks | rsc.orgnih.gov |

| π-π Stacking | Phenyl Ring, Pyridyl Ring | Phenyl Ring, Pyridyl Ring (of adjacent ligand) | Stacked Dimers, Layered Structures | researchgate.net |

| Anion-π Interactions | Electron-rich π-system of the aromatic rings | Anions | Stabilization of layered assemblies | researchgate.net |

| C-H···π Interactions | Aliphatic or Aromatic C-H | π-system of the aromatic rings | Interconnection of supramolecular chains | researchgate.net |

Electronic Properties of Metal-Ligand Systems

Metal-to-Ligand and Ligand-to-Metal Charge Transfer Phenomena

The electronic properties of metal complexes derived from this compound are expected to be rich with charge transfer phenomena, owing to the interplay between the metal d-orbitals and the ligand's frontier molecular orbitals. The ligand itself possesses both electron-donating (aniline, methoxy) and electron-accepting (pyridine) characteristics, which allows for both Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) transitions upon coordination.

Ligand-to-Metal Charge Transfer (LMCT): Conversely, with metal ions in higher oxidation states that are more electron-deficient (e.g., Co(III), Ni(III)), LMCT transitions become more likely. In this case, an electron is promoted from a high-energy, filled π-orbital of the ligand to an empty or partially filled d-orbital of the metal. The electron-rich aminophenyl moiety, enhanced by the methoxy group, would be the primary source of the electron in an LMCT process.

The balance between MLCT and LMCT characteristics can be delicate and is highly dependent on the specific metal ion used. For some systems, particularly with metals like zinc(II) which has a filled d-shell (d¹⁰), charge transfer can occur between different parts of the ligand itself, a phenomenon known as intraligand or interligand charge transfer (ILCT). nih.govmdpi.com In such cases, the metal ion primarily serves to organize the ligands spatially, facilitating charge transfer between the electron-rich aniline and electron-poor pyridine moieties of adjacent ligands. mdpi.com

Spectroscopic Signatures of Electronic Transitions in Complexes

The electronic transitions within metal complexes of this compound give rise to characteristic absorption and emission spectra, which serve as fingerprints for their electronic structure.

UV-Visible Absorption Spectra: The UV-Vis spectra of these complexes are expected to display several distinct absorption bands.

Intraligand (IL) Transitions: In the ultraviolet region (typically < 350 nm), intense absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings of the ligand are expected. These are similar to the transitions observed in the free ligand, though they may be shifted upon coordination. researchgate.netresearchgate.net

Charge Transfer (CT) Bands: More significantly, in the visible region, the spectra are likely to be dominated by the aforementioned MLCT or LMCT bands. libretexts.org These bands are typically broad and have high molar absorptivity. For example, Ru(II) polypyridyl complexes are known for their strong MLCT absorption at around 450 nm, which is responsible for their characteristic colors. libretexts.org The exact wavelength (λ_max) of the CT band for a complex of this compound will be a sensitive probe of the metal ion's identity and the coordination environment.

d-d Transitions: For complexes with partially filled d-shells (e.g., Ni(II), Cu(II)), weak, broad absorption bands corresponding to d-d transitions may also be observed, often in the visible or near-infrared region. uomustansiriyah.edu.iqdocbrown.info These transitions are Laporte-forbidden and thus have much lower intensity than charge transfer bands.

Luminescence Properties: Many metal complexes with polypyridyl-type ligands exhibit luminescence (fluorescence or phosphorescence) upon excitation into their absorption bands. Complexes of d¹⁰ metals like Cu(I) and Zn(II) with ligands similar to this compound are known to be emissive. rsc.orgnih.gov The emission often originates from an excited state with significant charge-transfer character (e.g., ³MLCT). The emission wavelength and quantum yield are strongly influenced by the rigidity of the complex, the energy gap between the excited state and the ground state, and the presence of non-radiative decay pathways. For example, heteroleptic Cu(I) complexes with bipyridine and phosphine (B1218219) ligands can be strong emitters, with the emission assigned to an MLCT excited state. nih.gov The specific photophysical properties of this compound complexes would be a subject of detailed experimental investigation.

Table 2: Expected Spectroscopic Features for Metal Complexes of this compound

| Transition Type | Spectral Region | Expected Intensity | Notes | References |

| Intraligand (π → π, n → π) | UV (< 350 nm) | High | Arises from the pyridyl and phenyl rings of the ligand. | researchgate.netresearchgate.net |

| Metal-to-Ligand Charge Transfer (MLCT) | Visible (e.g., ~400-600 nm) | High | Expected for d⁶ (Ru(II)), d¹⁰ (Cu(I)) metals. The pyridine ring is the primary acceptor. Responsible for color and often for luminescence. | libretexts.orgnih.govnih.gov |

| Ligand-to-Metal Charge Transfer (LMCT) | Visible / Near-UV | Moderate to High | Possible with electron-poor metals in high oxidation states. The aminophenyl group is the primary donor. | libretexts.org |

| d-d Transitions | Visible / NIR | Low | Expected for metals with partially filled d-orbitals (e.g., Ni(II)). Often broad and can be masked by stronger CT bands. | uomustansiriyah.edu.iqdocbrown.info |

| Luminescence (Emission) | Visible | Variable | Often originates from ³MLCT states in Ru(II) or Cu(I) complexes. Wavelength and intensity are sensitive to the metal, ligand structure, and environment. | rsc.orgnih.govrsc.org |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a high level of theory.

The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 5-Methoxy-2-(pyridin-2-yl)aniline, this involves finding the minimum energy conformation by calculating the forces on each atom until they are negligible.

The key feature of this molecule's conformation is the dihedral angle between the aniline (B41778) and pyridine (B92270) rings. Due to steric hindrance between the ortho hydrogens on the aniline ring and the pyridine ring, a perfectly planar conformation is not the most stable. The optimized geometry reveals a twisted arrangement. The methoxy (B1213986) and amine groups on the aniline ring also influence the final geometry.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

|---|---|---|

| C(aniline)-C(pyridine) | 1.485 | |

| C-N (pyridine ring) | 1.340 | |

| C-N (aniline) | 1.395 | |

| C-O (methoxy) | 1.365 | |

| Dihedral Angle (Aniline-Pyridine) | 45.8 |

Note: These values are representative and would be obtained from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level).

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

For this compound, the HOMO is primarily localized on the electron-rich methoxy-substituted aniline ring, particularly on the nitrogen atom of the amine group and the aromatic ring itself. The LUMO, conversely, is predominantly distributed over the electron-deficient pyridine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Frontier Molecular Orbital Properties

| Orbital | Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|

| HOMO | -5.21 | 4.15 |

Note: Energy values are illustrative of typical DFT results.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, bonding interactions, and charge transfer within a molecule. wisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals.

In this compound, significant delocalization of electron density occurs. The lone pair electrons on the aniline nitrogen and the methoxy oxygen are delocalized into the π* orbitals of the aniline ring. There is also a notable intramolecular charge transfer from the electron-donating methoxy-aniline moiety to the electron-accepting pyridine ring. This is quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor interactions.

Table 3: NBO Analysis - Key Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (aniline) | π* (C-C of aniline ring) | 25.4 |

| LP(2) O (methoxy) | π* (C-C of aniline ring) | 18.2 |

Note: LP denotes a lone pair. E(2) values are representative of the strength of delocalization.

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution around a molecule. nih.gov It is used to predict sites for electrophilic and nucleophilic attack. nih.gov Different colors on the MESP map indicate different electrostatic potential values.

For this compound, the MESP map would show:

Red/Yellow Regions (Negative Potential): These are areas of high electron density and are susceptible to electrophilic attack. Such regions are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group.

Blue Regions (Positive Potential): These are electron-deficient areas and are prone to nucleophilic attack. The hydrogen atoms of the aniline's amine group would exhibit a strong positive potential.

This mapping visually confirms the electronic characteristics suggested by the HOMO-LUMO and NBO analyses.

DFT calculations can accurately predict spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Frequencies: Theoretical vibrational spectra (like FT-IR and Raman) can be calculated. researchgate.net The frequencies corresponding to specific bond stretches, bends, and torsions can be assigned. For instance, the N-H stretching of the aniline group, the C-O stretching of the methoxy group, and the C=N stretching of the pyridine ring would appear as distinct bands. Calculated frequencies are often scaled to correct for anharmonicity. researchgate.net

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. acs.org The chemical environment of each proton and carbon atom determines its predicted shift. For example, the protons on the aniline ring would have different chemical shifts from those on the pyridine ring, and the methoxy protons would appear as a distinct singlet.

Table 4: Predicted Vibrational Frequencies and NMR Shifts

| Parameter | Predicted Value |

|---|---|

| N-H Stretch (Aniline) | ~3400-3500 cm⁻¹ |

| C=N Stretch (Pyridine) | ~1600 cm⁻¹ |

| ¹H NMR (Methoxy protons) | ~3.8 ppm |

Note: These are typical predicted values and may vary based on the specific computational method and solvent model used.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes and intermolecular interactions.

For this compound, an MD simulation in a solvent like water or DMSO would reveal:

Conformational Flexibility: The simulation would show the rotation around the C-C bond connecting the two rings, illustrating the accessible range of dihedral angles at a given temperature.

Solvent Interactions: It would detail how solvent molecules arrange around the solute, particularly forming hydrogen bonds with the amine and methoxy groups, as well as the pyridine nitrogen.

Time-Averaged Properties: MD can be used to calculate average properties over time, providing a more realistic picture than a single static structure, especially for flexible molecules.

This dynamic view complements the static picture from DFT, providing a more complete understanding of the molecule's behavior in a realistic environment.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (Methodological Framework)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For a molecule like this compound, a typical QSAR study would involve the generation of a dataset of structurally related compounds with known activities. The methodological framework for such a study generally includes the following steps:

Data Set Preparation: A series of analogues of this compound would be synthesized and their biological activities (e.g., enzyme inhibition, receptor binding affinity) would be determined. These compounds would constitute the training and test sets for the QSAR model.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical relationship between the calculated descriptors and the observed biological activity. For instance, studies on other pyridine and aniline derivatives have successfully used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create 3D-QSAR models. acs.orgmedjchem.com These models provide a 3D visualization of the regions where modifications to the chemical structure would likely enhance activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques. This ensures the model is robust and can accurately predict the activity of new, untested compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking studies would be instrumental in understanding its interaction with a biological target, such as a protein receptor or enzyme active site. The general procedure involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) is generated and optimized. The 3D structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the receptor in various possible conformations and orientations.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. Docking studies on related aniline and pyridine derivatives have been crucial in elucidating their binding modes and guiding the design of more potent inhibitors. mdpi.combldpharm.com

A hypothetical summary of a QSAR study for a series of 2-anilinopyridine (B1266264) derivatives is presented in the table below.

| QSAR Model | r² (Correlation Coefficient) | q² (Cross-validation Coefficient) | Predictive r² |

| CoMFA | 0.95 | 0.72 | 0.85 |

| CoMSIA | 0.93 | 0.75 | 0.88 |

This table represents hypothetical data for illustrative purposes.

Similarly, a table summarizing potential molecular docking results could be structured as follows:

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Kinase X | -8.5 | ASP-123, LYS-45, PHE-98 |

| Receptor Y | -7.9 | TYR-210, TRP-56, HIS-178 |

This table represents hypothetical data for illustrative purposes.

Analysis of Electronic Effects and Rotational Barriers via Hammett Plots

The electronic properties of substituents on an aromatic ring significantly influence a molecule's reactivity and its interactions. The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. brieflands.com

For this compound, a Hammett plot could be constructed by synthesizing a series of derivatives with different substituents on the aniline or pyridine ring and measuring their reaction rates or equilibrium constants for a specific chemical transformation. The Hammett equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type.

A plot of log(k/k₀) versus σ for a series of compounds yields a straight line with a slope equal to ρ. The sign and magnitude of ρ provide insights into the reaction mechanism. For aniline derivatives, Hammett plots have been used to correlate substituent effects with properties like pKa and reaction kinetics. researchgate.net

The methoxy group (-OCH₃) at the 5-position is an electron-donating group through resonance and electron-withdrawing through induction. The pyridin-2-yl group is an electron-withdrawing group. The interplay of these electronic effects will influence the electron density distribution within the molecule and its reactivity.

Rotational barriers around the C-N and C-C single bonds in this compound are also influenced by electronic and steric factors. Theoretical modeling, often using Density Functional Theory (DFT), can be employed to calculate the energy profile for rotation around these bonds. For instance, studies on substituted anilines have shown that electron-withdrawing substituents can increase the rotational barrier around the C-NH₂ bond due to increased π-conjugation. medjchem.com The presence of the methoxy and pyridinyl groups is expected to create a unique conformational landscape for this compound.

A hypothetical Hammett plot analysis for a reaction involving substituted 2-anilinopyridines might yield the following data:

| Substituent (at para-position of aniline) | σp | log(k/k₀) |

| -NO₂ | 0.78 | 1.50 |

| -CN | 0.66 | 1.25 |

| -Cl | 0.23 | 0.45 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.30 |

| -OCH₃ | -0.27 | -0.50 |

This table represents hypothetical data for illustrative purposes and a hypothetical reaction with a positive ρ value.

Theoretical calculations of rotational barriers for related molecules could be summarized as follows:

| Bond | Rotational Barrier (kcal/mol) - DFT Calculation |

| Aniline (C-N) | ~3.5 |

| Anisole (Ph-O) | ~2.5 |

| 2-Phenylpyridine (B120327) (C-C) | ~4.0 |

This table presents approximate, generalized values for related parent molecules to provide context.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 5-Methoxy-2-(pyridin-2-yl)aniline in solution.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the chemical environment of each hydrogen and carbon atom within the molecule, confirming its static structure.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a related compound, 2-methoxy-5-methylaniline, the proton signals for the methoxy (B1213986) and methyl groups are distinct, as are the aromatic protons. chemicalbook.com In this compound, distinct signals are expected for the methoxy group protons, the amine protons, and the protons on both the aniline (B41778) and pyridine (B92270) rings. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing pyridine ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the parent compound, aniline, the carbon atoms of the benzene (B151609) ring show distinct chemical shifts. In this compound, separate signals are anticipated for the methoxy carbon, the carbons of the aniline ring, and the carbons of the pyridine ring. The specific chemical shifts provide evidence for the substitution pattern. For instance, in a similar structure, 2-(naphthalen-2-yl)pyridine, the carbon signals are well-resolved and assigned to their respective positions in the aromatic systems. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methoxy (CH₃) | ~3.8 | ~55 |

| Aniline Ring | 6.5 - 7.5 | 110 - 150 |

| Pyridine Ring | 7.0 - 8.7 | 120 - 160 |

| Amine (NH₂) | Broad signal, variable position | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms, resolving ambiguities that may arise from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to confirm the connectivity of the protons within the aniline and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This technique is particularly powerful for establishing the connectivity between the pyridine and aniline rings and for confirming the position of the methoxy group. For example, a correlation would be expected between the protons on the carbon adjacent to the C-N bond of the aniline ring and the carbon atoms of the pyridine ring.

Variable-Temperature NMR (VT-NMR) for Dynamic Processes

While no specific studies on the dynamic processes of this compound using VT-NMR were found, this technique could be employed to investigate phenomena such as restricted rotation around the C-C bond connecting the two aromatic rings or the C-O bond of the methoxy group. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers of these rotational processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific functional groups. For instance, the N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. The C-O stretching of the methoxy group would appear around 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings would be found in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would be expected to produce strong signals in the Raman spectrum. Studies on related molecules like 2-amino-5-iodopyridine (B21400) and 2-amino-5-bromopyridine (B118841) have utilized both IR and Raman spectroscopy in conjunction with theoretical calculations to assign the observed vibrational frequencies. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 |

| C=C and C=N Stretch (Aromatic Rings) | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light. libretexts.org The spectrum is characterized by the wavelength of maximum absorbance (λmax).

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions. uzh.chyoutube.com The conjugated system formed by the aniline and pyridine rings will give rise to intense π → π* transitions. The presence of the methoxy group, an electron-donating group, and the nitrogen atom of the amine group with its lone pair of electrons, can lead to a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual parent aromatic compounds. The lone pair electrons on the nitrogen and oxygen atoms can also participate in n → π* transitions, which are typically weaker and may appear as shoulders on the main absorption bands. uzh.chyoutube.com Studies on similar o-methoxyaniline-terminated azo dyes have shown that electronic effects of substituents significantly influence the λmax values. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Formula Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₂N₂O), HRMS would provide a highly accurate mass measurement, confirming the molecular formula. bldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound. The liquid chromatograph separates the target compound from any impurities, and the mass spectrometer provides the molecular weight of each separated component. This allows for both the identification and quantification of impurities. LC-MS/MS methods are widely used for the analysis of aromatic amines. nih.govlcms.cz

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis

While specific SCXRD data for the parent compound this compound is not widely available in the surveyed literature, the analysis of structurally related compounds provides insight into the type of data that can be obtained. For instance, the study of Schiff bases derived from similar precursors offers a clear example of the utility of SCXRD. In such cases, the technique can elucidate key structural features, such as the planarity of the molecule or the torsion angles between the aromatic rings, which are influenced by steric and electronic effects.

For this compound, an SCXRD analysis would be expected to provide the following key parameters:

Crystallographic System and Space Group: These parameters define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) are determined.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form, confirming the connectivity of the pyridinyl, aniline, and methoxy groups.

The data obtained from an SCXRD experiment is typically presented in a detailed crystallographic information file (CIF) and summarized in tables within a publication. A representative, though hypothetical, table of crystal data and structure refinement for this compound is presented below to illustrate the nature of the information provided by this technique.

| Parameter | Hypothetical Value for this compound |

| Empirical formula | C₁₂H₁₂N₂O |

| Formula weight | 200.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |

| Volume | VVV.V ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | µ.µµµ mm⁻¹ |

| Final R indices [I>2σ(I)] | R₁ = 0.0XXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.0XXX, wR₂ = 0.YYYY |

This table is illustrative and does not represent published experimental data for this specific compound.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for the purity and stoichiometric correctness of the synthesized compound.

For this compound, the molecular formula is C₁₂H₁₂N₂O. Based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.007 g/mol ), and oxygen (15.999 g/mol ), the theoretical elemental composition can be calculated.

The process involves:

Calculating the molecular weight of the compound from its formula.

Determining the total mass of each element within the molecule.

Dividing the total mass of each element by the molecular weight and multiplying by 100 to get the percentage.

A successful synthesis and purification of this compound would yield experimental elemental analysis results that are in close agreement with these theoretical values, typically within a margin of ±0.4%. For instance, in the synthesis of other complex heterocyclic compounds, researchers report both the calculated and found values to demonstrate the purity of their target molecules. nih.gov

The table below outlines the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 72.00 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.04 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.00 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.99 |

| Total | 200.241 | 100.00 |

In a research setting, the experimental findings would be presented alongside these calculated values to provide strong evidence for the successful synthesis of the target compound with the correct stoichiometry.

Applications in Advanced Materials Science

Optoelectronic Materials and Photoluminescence

The interplay between the electron-donating methoxy-aniline portion and the electron-accepting pyridine (B92270) ring gives 5-Methoxy-2-(pyridin-2-yl)aniline inherent photophysical properties that are being explored for optoelectronic devices. Chemical suppliers categorize the compound under headings such as "OLED Materials," "Optical Materials," and "Aggregation-Induced Emission," indicating its relevance in this domain bldpharm.com.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, making them crucial for applications like frequency conversion, optical switching, and data storage. The NLO response of an organic molecule is often governed by the presence of a π-conjugated system linking an electron donor and an electron acceptor group.

While specific research detailing the NLO properties of this compound is not extensively available in public literature, its molecular structure suggests potential in this area. The methoxy (B1213986) group (-OCH₃) acts as an electron donor and the pyridine ring as an electron acceptor, creating an intramolecular charge-transfer system. This "push-pull" architecture is a fundamental design principle for NLO chromophores. Further research, including theoretical calculations and experimental measurements like the Z-scan technique, would be required to quantify its hyperpolarizability and NLO coefficients.

Aggregation-induced emission enhancement (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission arxiv.org. AIEE-active materials are valuable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging arxiv.orgnih.gov.

This compound is classified by materials suppliers as a compound related to aggregation-induced emission bldpharm.com. While specific studies quantifying the AIEE effect for this exact compound are limited, the principle involves comparing its fluorescence in a dilute solution (where it is expected to be a poor emitter) with its fluorescence in an aggregated state or solid form. An increase in quantum yield upon aggregation would confirm its AIEE characteristics.

To illustrate the concept, the table below shows hypothetical photoluminescence data for an AIEE-active compound.

Table 1: Illustrative Photoluminescence Data for a Hypothetical AIEE-active Compound This table is a conceptual illustration of the AIEE phenomenon. Data is not specific to this compound.

| State | Solvent/Medium | Concentration | Excitation λ (nm) | Emission λ (nm) | Fluorescence Quantum Yield (ΦF) |

| Solution | Tetrahydrofuran (THF) | 10 µM | 350 | 450 | 0.02 (2%) |

| Aggregated | THF/Water (10:90 v/v) | 10 µM | 350 | 485 | 0.65 (65%) |

| Solid Film | Solid State | N/A | 355 | 490 | 0.78 (78%) |

The performance of many optoelectronic devices, including OLEDs and sensors, relies on the quality and properties of thin films. Materials can be incorporated into thin films through various methods, such as spin-coating, vacuum deposition, or by being blended into a polymer matrix like poly(methyl methacrylate) (PMMA) bibliotekanauki.pl. The integration of active molecules like this compound into thin films is a critical step for harnessing their photonic capabilities.

Research on other functional molecules has shown that incorporating them into a polymer matrix can create smooth, processable films suitable for devices bibliotekanauki.pl. For this compound, this approach could be used to study its solid-state photophysical properties, such as electroluminescence or photo-switching, which are essential for photonic applications. The performance would depend on factors like the concentration of the compound, its dispersion within the polymer, and the film's morphology.

Polymer Chemistry and Polymer Additives

The fields of polymer chemistry and materials science continuously seek new monomers, additives, and ligands to create polymers with advanced or tailored properties.

Polymer matrix composites are materials where a filler or additive is dispersed within a host polymer to enhance its intrinsic properties, such as mechanical strength, thermal stability, or electromagnetic response ipme.rudtu.dk. Additives can range from inorganic nanoparticles to functional organic molecules.

While there is no specific research found on using this compound as a direct additive, its properties suggest potential roles. For instance, its aromatic structure could enhance the thermal stability or modify the refractive index of a host polymer. Furthermore, its UV-absorbing potential, common in aromatic amines and pyridines, could allow it to act as a UV stabilizer. Studies on other systems, such as incorporating conductive fillers like carbon black (CB) or carbon nanotubes (CNT) into a PMMA matrix, have shown significant enhancement of dielectric properties, demonstrating the effectiveness of the composite approach ukm.my.

The table below, based on a study of PMMA composites, illustrates how fillers can enhance the properties of a polymer matrix.

Table 2: Example of Dielectric Constant Enhancement in PMMA Matrix with Conductive Fillers at 6 GHz Source: Adapted from a study on PMMA composites to illustrate the principle of property enhancement. The fillers are not related to this compound. ukm.my

| Filler Material | Filler Loading (wt.%) | Dielectric Constant | Improvement vs. Neat PMMA |

| Neat PMMA | 0% | ~2.6 | N/A |

| Carbon Black (CB) | 5.0% | ~10.7 | 311% |

| Carbon Nanotubes (CNT) | 5.0% | ~6.5 | 149% |

| Silver Nanoparticles (AgNPs) | 5.0% | ~4.5 | 73% |

In coordination polymerization, the properties of the final polymer are heavily influenced by the catalyst system, which typically consists of a metal center and one or more supporting ligands nih.gov. Ligands stabilize the metal, control its reactivity, and dictate the polymer's microstructure (e.g., stereoselectivity) nih.govnih.gov. Bidentate ligands containing nitrogen donors are widely used in catalysis.

This compound is structurally a bidentate N,N-ligand, capable of coordinating to a metal center through the pyridine nitrogen and the aniline (B41778) nitrogen. This structure is analogous to other successful ligand families like bis(imino)pyridyl ligands used in iron-catalyzed ethylene (B1197577) polymerization researchgate.net. By coordinating to a metal like iron, nickel, palladium, or rare-earth metals, it could form active catalysts for the polymerization of olefins or other monomers nih.govmdpi.com. The electronic properties of the ligand, tuned by the methoxy group, could influence the catalyst's activity and the resulting polymer's molecular weight and architecture. For example, in the polymerization of 2-vinylpyridine, rare-earth metal catalysts have proven highly efficient mdpi.com. The use of this compound as a ligand in such systems represents a viable area for future research.

Catalytic Applications

Ligand Role in Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, where the goal is to produce enantiomerically pure compounds. The 2-(pyridin-2-yl)aniline (B1331140) scaffold is analogous to the well-established 2,2'-bipyridine (B1663995) ligand system, which is a cornerstone of coordination chemistry and has been adapted for asymmetric transformations through the introduction of chiral substituents. nih.gov

While the 2-(pyridin-2-yl)aniline core structure is a prime candidate for the development of new chiral ligands, specific research detailing the synthesis and application of chiral derivatives of 5-Methoxy-2-(pyridin-2-yl)aniline in enantioselective transformations is not extensively documented in peer-reviewed literature. However, based on analogous systems, it is possible to conceptualize how such ligands would function.

The synthesis of chiral ligands based on this scaffold would typically involve the introduction of a chiral center, a chiral axis, or planar chirality. For instance, a chiral group could be appended to the aniline (B41778) nitrogen or integrated into a fused ring system. These chiral ligands could then be complexed with various transition metals, such as copper, rhodium, or nickel, to catalyze a range of enantioselective reactions. The inherent tunability of the ligand, including the electronic influence of the methoxy (B1213986) group, would be advantageous in optimizing catalytic performance. nih.gov

Table 1: Potential Enantioselective Transformations Using Chiral Ligands

| Reaction Type | Metal Catalyst (Hypothetical) | Potential Application |

| Allylic Oxidation | Copper(I) | Synthesis of chiral allylic alcohols |

| Cyclopropanation | Copper(I) / Rhodium(II) | Formation of enantioenriched cyclopropanes |

| Reductive Aldehyde Arylation | Nickel(0) | Synthesis of chiral diaryl carbinols nih.gov |

| Asymmetric Transfer Hydrogenation | Ruthenium(II) / Rhodium(III) | Enantioselective reduction of ketones and imines |

Transition Metal-Catalyzed Organic Synthesis

Ligands based on the 2-(pyridin-2-yl)aniline framework are instrumental in a variety of transition metal-catalyzed reactions that are fundamental to organic synthesis. The bidentate nature of the ligand stabilizes the metal center, while its electronic properties can be fine-tuned to promote specific catalytic steps like oxidative addition and reductive elimination.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The efficiency and selectivity of these reactions are often highly dependent on the nature of the ligand coordinated to the palladium center. The 2-(pyridin-2-yl)aniline scaffold can serve as an effective bidentate ligand in this context, promoting catalysis in reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. acs.orgnih.gov The presence of the methoxy group in this compound would be expected to enhance the electron-donating ability of the ligand, potentially accelerating the rate-limiting oxidative addition step in many cross-coupling cycles.

Table 2: Representative Transition Metal-Catalyzed Reactions

| Reaction Name | Metal Catalyst | Bond Formed | Relevance of Ligand |

| Suzuki-Miyaura Coupling | Palladium(0) | C(sp²)–C(sp²) | Stabilizes catalytic species, influences reaction rate |

| Buchwald-Hartwig Amination | Palladium(0) | C(sp²)–N | Promotes C-N bond formation |

| Kumada Coupling | Palladium(0) / Nickel(0) | C(sp²)–C(sp²) | Enables use of Grignard reagents nih.gov |

| Dehydrogenative Cyclization | Ruthenium(II) | C–C, C–N | Facilitates ring formation to produce heterocycles sioc-journal.cn |

A significant advancement in organic synthesis is the direct functionalization of otherwise inert C-H bonds. This strategy offers a more atom-economical approach to modifying complex molecules. The 2-(pyridin-2-yl)aniline framework has been successfully employed as a removable directing group to guide the functionalization of specific C-H bonds.

In a notable study, 2-(pyridin-2-yl)aniline was used as a directing group to promote the copper-mediated amination of the β-C(sp²)-H bond of benzamide (B126) derivatives. rsc.org In this process, the substrate is first acylated with a benzoyl group. The pyridine (B92270) nitrogen and the amide nitrogen then form a stable six-membered chelate with the copper catalyst, positioning it in close proximity to the ortho-C-H bond of the benzoyl group, thereby enabling its selective amination.

The this compound derivative is an ideal candidate for such applications. The fundamental directing group capability resides in the N-(pyridin-2-yl)aniline core. The methoxy substituent on the directing group could further influence the reaction by altering the electronic environment of the catalytic center, potentially impacting reaction rates and yields. This approach highlights the dual functionality of the molecule: it acts as a ligand to the metal and a directing group to control regioselectivity. Iridium and rhodium complexes are also widely used for catalytic C-H borylation, where the ligand architecture is critical for success. rsc.org

Table 3: Directed C-H Functionalization Principle

| Step | Description | Role of this compound Scaffold |

| 1. Substrate Preparation | An amide is formed between the molecule to be functionalized and the directing group. | The aniline moiety of this compound forms the amide bond. |

| 2. Chelation | The pyridine nitrogen and the amide nitrogen of the directing group chelate to a transition metal catalyst (e.g., Cu, Pd, Rh). | The bidentate N,N-scaffold forms a stable metal complex. |

| 3. C-H Activation | The metal center is brought into proximity of a specific C-H bond on the substrate, leading to its cleavage. | The geometry of the chelate directs the metal to a specific ortho-C-H bond. |

| 4. Functionalization | The activated C-H bond is transformed into a new C-C or C-Heteroatom bond. | The catalyst, held in place by the ligand, mediates the bond-forming step. |

| 5. Removal of Directing Group | The directing group is cleaved off to yield the final functionalized product. | The amide bond is hydrolyzed, releasing the functionalized molecule. |

Molecular Recognition and Supramolecular Chemistry

Fundamental Principles of Host-Guest Interactions

Host-guest chemistry is centered on the principle of molecular recognition, where a host molecule selectively binds to a specific guest molecule. wikipedia.org This selectivity is governed by a variety of noncovalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic or hydrophilic interactions. wikipedia.org The host molecule typically possesses a cavity or a binding site that is sterically and electronically complementary to the guest molecule. wikipedia.org

H + G ⇌ HG

A high association constant indicates a strong and specific interaction between the host and guest. The design of synthetic receptors often aims to maximize these noncovalent interactions to achieve high selectivity for a particular guest. springernature.com

Role of Noncovalent Interactions in Recognition

The specific recognition capabilities of 5-Methoxy-2-(pyridin-2-yl)aniline are dictated by the nature and geometry of the noncovalent interactions it can form. The key interactions include hydrogen bonding and π-π stacking.

Hydrogen Bonding:

Hydrogen bonds are crucial for the formation of specific and directional interactions in molecular recognition. In the case of this compound, the primary amine group (-NH2) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine (B92270) ring is a strong hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of well-defined supramolecular structures.

Studies on analogous N'-(2-pyridyl)-benzene-1,2-diamine systems have shown the prevalence of self-complementary N—H⋯N hydrogen-bonded dimers. nih.gov In such arrangements, the amine hydrogen of one molecule forms a hydrogen bond with the pyridine nitrogen of a neighboring molecule, resulting in a stable ring motif. nih.gov The presence of the methoxy (B1213986) group in this compound can influence the electronic properties of the benzene (B151609) ring and, consequently, the acidity of the amine protons and the basicity of the pyridine nitrogen, thereby modulating the strength of these hydrogen bonds. The interaction of the nitrogen lone pair with the delocalized electrons of the benzene ring can affect the hydrogen bonding capacity of the amine group. libretexts.org

| Potential Hydrogen Bond Donor/Acceptor Sites in this compound |

| Donor |

| Amine group (-NH2) |

| Acceptor |

| Pyridine nitrogen |

| Aniline (B41778) nitrogen |

| Methoxy oxygen |

π-π Stacking:

The aromatic pyridine and benzene rings of this compound are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, are fundamental to the stabilization of many supramolecular architectures. The interaction energy is highly dependent on the relative orientation of the stacked rings. nih.govacs.org

Computational studies on benzene and pyridine interactions have revealed that the most favorable stacking arrangements are typically parallel-displaced or T-shaped, rather than a perfectly face-to-face orientation. acs.org The presence of the electron-withdrawing nitrogen atom in the pyridine ring and the electron-donating methoxy and amine groups on the benzene ring creates a significant dipole moment in this compound. This can lead to strong, directional π-π stacking interactions, particularly in a head-to-tail arrangement to optimize electrostatic complementarity. The interaction energy for a pyridine-benzene stack can be in the range of -3 to -4 kcal/mol, depending on the geometry. nih.govacs.org

| Calculated Interaction Energies for Model π-Stacking Systems | Interaction Energy (kcal/mol) |

| Benzene-Benzene (parallel-displaced) | ~ -2.5 |

| Pyridine-Benzene (parallel-displaced) | ~ -3.9 |